molecular formula C11H10ClFO B1324745 3-Chloro-5-fluorophenyl cyclobutyl ketone CAS No. 898791-06-5

3-Chloro-5-fluorophenyl cyclobutyl ketone

Cat. No.: B1324745
CAS No.: 898791-06-5
M. Wt: 212.65 g/mol
InChI Key: XRLWXYZVGBEFGW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10ClFO It is characterized by the presence of a cyclobutyl ketone group attached to a 3-chloro-5-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with cyclobutyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: 3-Chloro-5-fluorobenzoic acid.

    Reduction: 3-Chloro-5-fluorophenyl cyclobutyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluorophenyl cyclobutyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenyl methyl ketone
  • 3-Chloro-5-fluorophenyl ethyl ketone
  • 3-Chloro-5-fluorophenyl propyl ketone

Comparison: Compared to its analogs, 3-Chloro-5-fluorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWXYZVGBEFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642544
Record name (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-06-5
Record name (3-Chloro-5-fluorophenyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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